molecular formula C15H16FN3O2S B2484114 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 459861-09-7

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone

Cat. No.: B2484114
CAS No.: 459861-09-7
M. Wt: 321.37
InChI Key: YCAPMTMZFIDYLR-UHFFFAOYSA-N
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Description

The compound 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a sulfanyl-linked piperidinyl ethanone moiety at the 2-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to basicity and solubility modulation. This structural framework aligns with derivatives studied for enzyme inhibition and antimicrobial activities.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-6-4-11(5-7-12)14-17-18-15(21-14)22-10-13(20)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAPMTMZFIDYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329228
Record name 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459861-09-7
Record name 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by reaction with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis systems.

Chemical Reactions Analysis

Piperidine Moiety Incorporation

The piperidine ring is introduced via:

  • Acetylation reactions : The ethanone group is formed by reacting piperidine with acylating agents (e.g., acyl chlorides).

  • Sulfur coupling : The sulfanyl group connecting oxadiazole and piperidine may involve nucleophilic substitution or thiolate chemistry.

Method Key Reagents Yield Reference
Copper-catalyzed cyclizationAryl halides, CuO nanoparticlesHigh
Pd-catalyzed annulationPd catalyst, oxygenModerate
Hypervalent iodineIodobenzene, OxoneHigh

Reactivity and Reaction Mechanisms

The compound’s reactivity is governed by its heterocyclic and sulfanyl groups:

Oxadiazole Ring Reactivity

  • Hydrolysis : Susceptible to acidic/basic conditions, potentially forming amides or carboxylic acids.

  • Nucleophilic substitution : The sulfanyl group may undergo reactions with electrophiles (e.g., alkylating agents).

  • Oxidation : Sulfanyl group oxidation to sulfonic acid or disulfide bonds under oxidative conditions.

Piperidine Ring Reactivity

  • Alkylation/Acylation : The secondary amine in piperidine can react with alkyl halides or acyl chlorides.

  • Electrophilic substitution : Potential aromatic substitution on the 4-fluorophenyl group.

Key Reaction Pathways

Reaction Type Mechanism Typical Products
Oxidative cyclizationOxidation of acylthiosemicarbazidesOxadiazole core
Piperidine acylationNucleophilic attack on acyl halidesEthanone derivative
Sulfur couplingThiolate intermediatesSulfanyl-linked heterocycles

Analytical Characterization

Quality control involves:

  • NMR spectroscopy : Confirms aromatic protons (4-fluorophenyl) and heterocyclic signals (oxadiazole, piperidine).

  • Mass spectrometry : Validates molecular weight (C₁₅H₁₆FN₃O₂S, 317.36 g/mol) .

  • TLC/HPLC : Monitors reaction purity.

Scientific Research Applications

Anticancer Research

The oxadiazole ring system is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that compounds containing oxadiazole moieties can inhibit tumor cell proliferation. Investigations into the specific mechanisms by which 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone affects cancer cells are warranted to elucidate its potential as an anticancer agent .

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes relevant in metabolic pathways. The presence of the sulfanyl group could enhance its interaction with enzyme active sites, making it a candidate for further studies aimed at developing enzyme inhibitors for therapeutic applications .

Synthesis and Characterization

The synthesis of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves multi-step reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated several oxadiazole derivatives for their antimicrobial activity using the disc diffusion method. Compounds similar to 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone demonstrated promising results against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxadiazole structure could enhance antimicrobial efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted on oxadiazole derivatives to predict their binding affinities to various biological targets. These studies suggest that the incorporation of the piperidine moiety may improve binding interactions with target proteins involved in disease pathways, indicating a potential route for drug development .

Mechanism of Action

The mechanism of action of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit glycogen synthase kinase-3 beta, which plays a role in various cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Oxadiazole Substituent Piperidine/Piperazine Group Molecular Weight (g/mol) Notable Properties
Target Compound ~C₁₆H₁₇FN₃O₂S 4-Fluorophenyl Piperidin-1-yl ~334 High lipophilicity, moderate solubility
2-[[5-(4-Fluorophenyl)-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone (C292-0124) C₂₀H₁₉FN₄O₂S 4-Fluorophenyl 4-Phenylpiperazin-1-yl 398.46 Increased polarity due to piperazine
N-(2-Methyl-6-nitrophenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8v) C₂₀H₁₇N₅O₄S 1H-Indol-3-ylmethyl N-substituted acetamide 423 α-Glucosidase inhibition (IC₅₀: 49.71 µM)
2-[[5-(4-Fluorophenyl)-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone (CID 854788) C₁₇H₁₃FN₂O₃S 4-Fluorophenyl 4-Methoxyphenyl 340.36 Enhanced electron-withdrawing effects
2-[[5-(5-chlorothiophen-2-yl)-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-ylethanone C₁₂H₁₄ClN₃O₄S₂ 5-Chlorothiophen-2-yl Piperidin-1-yl 395.89 Sulfonyl group increases reactivity
Key Observations:
  • Piperidine vs.
  • Substituent Effects : Fluorophenyl substitution offers greater metabolic stability than methoxyphenyl (CID 854788) or chlorothiophenyl ().
  • Bioactivity : Indolylmethyl-substituted analogs (e.g., 8v) exhibit enzyme inhibition, suggesting the target compound’s fluorophenyl-piperidine scaffold may similarly target α-glucosidase or cholinesterases.

Biological Activity

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring and an oxadiazole moiety, which are known for their pharmacological relevance. The molecular formula is C17H11FN4O2SC_{17}H_{11}FN_4O_2S with a molecular weight of approximately 354.36 g/mol. Key physical properties include:

  • Density : 1.52 g/cm³
  • Boiling Point : 528ºC at 760 mmHg
  • LogP : 3.74

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. A study summarized the effectiveness of oxadiazole derivatives against multiple cancer cell lines, highlighting their potential as cytotoxic agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that oxadiazole derivatives possess inherent antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and function .

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) has been documented for similar compounds. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease. The enzyme inhibitory activity is attributed to the structural characteristics of the oxadiazole and piperidine moieties .

Antioxidant Activity

Antioxidant properties have also been associated with this compound, contributing to its potential in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .

Case Studies and Research Findings

Study Biological Activity Findings
Ates et al. (1997)AntimicrobialSynthesized compounds showed significant antibacterial activity against various strains .
PMC9963071 (2023)AnticancerDemonstrated cytotoxic effects on cancer cell lines with IC50 values comparable to established drugs .
PMC9993923 (2023)Enzyme InhibitionEvaluated for AChE inhibition; showed promising results indicating potential in Alzheimer's treatment .

The biological activities of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Enzyme Interaction : Binding to active sites of enzymes like AChE, disrupting their function.
  • Cell Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

Q & A

Q. What are the recommended synthetic pathways for 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone, and how can purity be ensured?

Methodological Answer:

  • Step 1: Synthesize the 1,3,4-oxadiazole core via cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
  • Step 2: Introduce the 4-fluorophenyl group via nucleophilic substitution or coupling reactions. Monitor reaction progress using TLC (Rf value ~0.5 in ethyl acetate/hexane, 3:7) .
  • Step 3: Attach the sulfanyl-piperidinylethanone moiety through thiol-alkylation or Mitsunobu reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) .
  • Purification: Use recrystallization (methanol/water mixtures) or column chromatography (silica gel, gradient elution). Validate purity via HPLC (>95% purity) and NMR (absence of extraneous peaks) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • 4-fluorophenyl protons (δ 7.2–7.8 ppm, doublet splitting due to para-F).
    • Piperidine N-CH₂ group (δ 3.2–3.6 ppm, multiplet).
    • Oxadiazole-linked sulfanyl group (δ 2.8–3.0 ppm) .
  • IR Spectroscopy: Confirm C=O stretch (~1680 cm⁻¹), C-F stretch (~1220 cm⁻¹), and S-C=N vibrations (~690 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion peak (e.g., [M+H]⁺ at m/z 363.1) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

  • Crystal Growth: Use slow evaporation (acetone/chloroform) to obtain single crystals.
  • Data Collection: Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–295 K.
  • Refinement: Apply SHELXL for structure solution (R factor < 0.05). Analyze bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles (oxadiazole vs. piperidine planes) to assess conformational rigidity .
  • Validation: Cross-check with DFT calculations (e.g., Gaussian09) for electronic density maps .

Q. How should researchers address contradictory biological activity data in different assay systems?

Methodological Answer:

  • Hypothesis Testing: Evaluate assay conditions (e.g., pH, solvent DMSO% ≤0.1% to avoid cytotoxicity).
  • Controls: Include positive controls (e.g., reference inhibitors) and validate cell line viability (MTT assays).
  • Statistical Analysis: Apply ANOVA or non-parametric tests (p < 0.05) to assess reproducibility.
  • Mechanistic Follow-Up: Use molecular docking (AutoDock Vina) to compare binding modes across target proteins (e.g., kinase vs. GPCR assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -NH₂) via piperidine substitution to lower logP (<3.0) .
  • Metabolic Stability: Perform microsomal assays (human liver microsomes, 1 hr incubation). Modify labile sites (e.g., replace ester groups with amides) .
  • Solubility Enhancement: Use co-solvents (PEG 400) or formulate as nanoparticles (PLGA encapsulation) .

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